molecular formula C7H9NO3 B6145539 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid CAS No. 2416146-08-0

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid

Cat. No.: B6145539
CAS No.: 2416146-08-0
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxa-6-azaspiro[34]oct-6-ene-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

2416146-08-0

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.